molecular formula C23H16Br2Cl2N2O4 B11552919 2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11552919
M. Wt: 615.1 g/mol
InChI Key: AAHCWVSTQPURBQ-IPBVOBEMSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a valuable subject for chemical studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The starting materials often include brominated and chlorinated phenols, which undergo various chemical transformations to achieve the final product.

    Halogenation: The initial step involves the bromination of phenol derivatives to introduce bromine atoms at specific positions on the aromatic ring.

    Acylation: The brominated phenol is then acylated with 3-methylbenzoic acid to form the ester linkage.

    Condensation: The final step involves the condensation of the acylated product with 2-(2,4-dichlorophenoxy)acetamide under specific conditions to form the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

    Condensation Reactions: The imino and ester linkages can participate in further condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

The uniqueness of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

Molecular Formula

C23H16Br2Cl2N2O4

Molecular Weight

615.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H16Br2Cl2N2O4/c1-13-3-2-4-14(7-13)23(31)33-22-15(8-16(24)9-18(22)25)11-28-29-21(30)12-32-20-6-5-17(26)10-19(20)27/h2-11H,12H2,1H3,(H,29,30)/b28-11+

InChI Key

AAHCWVSTQPURBQ-IPBVOBEMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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